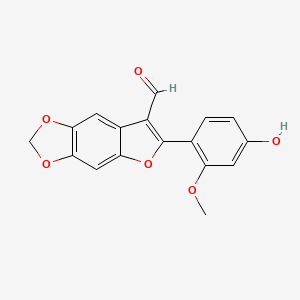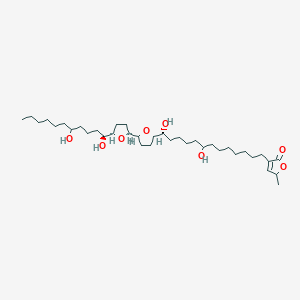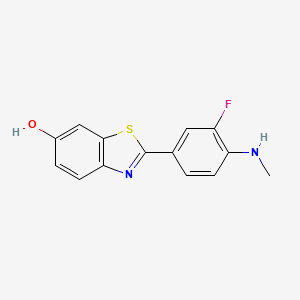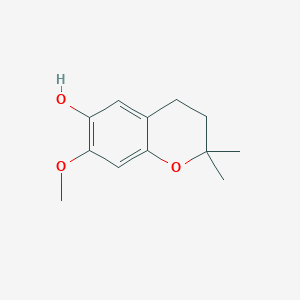
Xylomatenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylomatenin is a natural product found in Xylopia aromatica and Annona purpurea with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Potency in Cancer Research
Xylomatenin, a monotetrahydrofuran Annonaceous acetogenin, has been identified for its cytotoxic potencies. In research by Colman-Saizarbitoria, Gu, and McLaughlin (1994), this compound demonstrated superior cytotoxicity against human solid tumor cell lines compared to adriamycin, a chemotherapeutic agent. This suggests its potential application in developing cancer treatments (Colman-Saizarbitoria, Gu, & McLaughlin, 1994).
Neuroprotective Effects
Xyloketal B, a compound closely related to this compound, has shown promising neuroprotective effects. In a study by Pan et al. (2017), it was found to alleviate cerebral infarction and neurological deficits in a mouse stroke model, which might indicate similar potential for this compound. The research suggests that these effects are achieved by suppressing the ROS/TLR4/NF-κB inflammatory signaling pathway (Pan et al., 2017).
Potential in Metabolic Regulation
Xylobiose, a component of xylo-oligosaccharide and structurally similar to this compound, has been studied for its effects on obesity and metabolic dysregulation. Lim et al. (2018) discovered that xylobiose supplementation in mice reduced body weight, fat, and liver weights, as well as improved levels of blood glucose and lipids. This points to the potential of this compound in influencing metabolic processes and treating obesity-related conditions (Lim et al., 2018).
Impact on Immune System and Inflammation
Research into related compounds like the aryl hydrocarbon receptor (AhR) has indicated a role in immune response and inflammation. Studies by Barouki, Coumoul, and Fernández-Salguero (2007), and Stockinger, Di Meglio, Gialitakis, and Duarte (2014) have expanded the understanding of AhR in immune system regulation. These findings could imply that this compound, through its structural and functional similarities, might also interact with immune pathways, potentially influencing immune responses and inflammation (Barouki, Coumoul, & Fernández-Salguero, 2007); (Stockinger, Di Meglio, Gialitakis, & Duarte, 2014).
Propiedades
Fórmula molecular |
C37H66O7 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(Z,1R)-1-hydroxypentadec-4-enyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-14-16-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1 |
Clave InChI |
RTCBNGGFSNXOIY-WLAZQFJTSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
SMILES canónico |
CCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Sinónimos |
xylomatenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



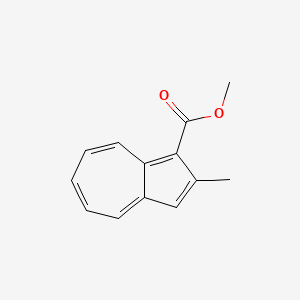

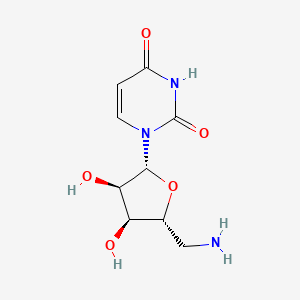
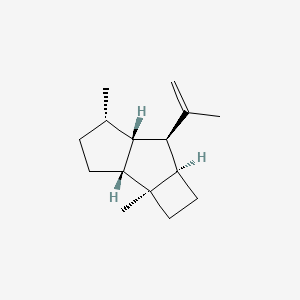
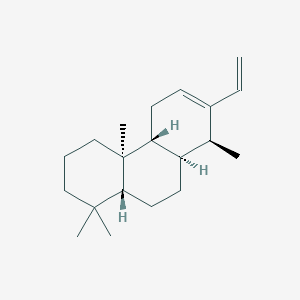
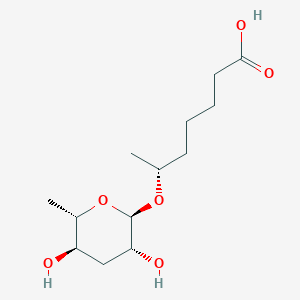
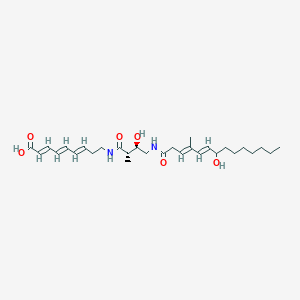
![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)
